molecular formula C15H21InO6 B12514240 4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one

4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one

Cat. No.: B12514240
M. Wt: 412.14 g/mol
InChI Key: SKWCWFYBFZIXHE-UHFFFAOYSA-K
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Description

4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Indiganyloxy Intermediate: This involves the reaction of indiganyl chloride with a suitable alcohol under basic conditions to form the indiganyloxy intermediate.

    Esterification: The indiganyloxy intermediate is then esterified with 4-oxopent-2-en-2-ol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols and alkanes.

    Substitution: Nucleophilic substitution reactions can replace the indiganyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products

The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a compound of significant interest.

Properties

Molecular Formula

C15H21InO6

Molecular Weight

412.14 g/mol

IUPAC Name

4-[bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one

InChI

InChI=1S/3C5H8O2.In/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3

InChI Key

SKWCWFYBFZIXHE-UHFFFAOYSA-K

Canonical SMILES

CC(=CC(=O)C)O[In](OC(=CC(=O)C)C)OC(=CC(=O)C)C

Origin of Product

United States

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